2,4-Dichloropyrimidine

Catalog No.
S603658
CAS No.
3934-20-1
M.F
C4H2Cl2N2
M. Wt
148.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dichloropyrimidine

CAS Number

3934-20-1

Product Name

2,4-Dichloropyrimidine

IUPAC Name

2,4-dichloropyrimidine

Molecular Formula

C4H2Cl2N2

Molecular Weight

148.98 g/mol

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H

InChI Key

BTTNYQZNBZNDOR-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1Cl)Cl

Synonyms

2-Chloropyrimidin-4-yl Chloride; NSC 20212; NSC 37531; NSC 49119;

Canonical SMILES

C1=CN=C(N=C1Cl)Cl

Synthesis of Complex Molecules:

2,4-Dichloropyrimidine serves as a valuable building block in organic synthesis, particularly for the creation of more complex molecules. Its unique chemical properties, including the presence of two reactive chlorine atoms at specific positions (2 and 4), allow for efficient coupling reactions with various other molecules. This property has been utilized in the synthesis of various medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles, which are a class of heterocyclic compounds with potential therapeutic applications [].

Regioselective Double Suzuki Coupling:

2,4-Dichloropyrimidine demonstrates efficient reactivity in a specific type of organic reaction known as the double Suzuki coupling. This reaction involves the coupling of two organic fragments (aryl or vinyl groups) onto the pyrimidine ring, specifically at the positions adjacent to the chlorine atoms (positions 2 and 4) []. This reaction is particularly valuable due to its high regioselectivity, meaning it selectively occurs at the desired positions on the molecule, leading to a more predictable and efficient synthesis.

2,4-Dichloropyrimidine is an organic compound belonging to the class of pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms at positions 1 and 3 []. 2,4-Dichloropyrimidine itself is not naturally occurring but is synthesized in laboratories for various research purposes. It plays a significant role as a building block in the synthesis of more complex molecules with potential medicinal applications [].


Molecular Structure Analysis

The key feature of 2,4-Dichloropyrimidine is its six-membered aromatic ring structure with two nitrogen atoms at positions 1 and 3. These nitrogen atoms contribute to the planarity of the ring and aromatic character. Additionally, chlorine atoms are attached to positions 2 and 4 of the ring, introducing electron-withdrawing effects that can influence the reactivity of the molecule [].


Chemical Reactions Analysis

2,4-Dichloropyrimidine is a valuable starting material for organic synthesis. Here are some notable reactions:

  • Double Suzuki Coupling: This reaction involves replacing both chlorine atoms with desired aryl (aromatic ring) groups. The reaction proceeds in a single step with high regioselectivity (meaning the desired positions are selectively substituted), making it an efficient method for obtaining diarylated pyrimidines [].
2,4-Dichloropyrimidine + 2 Ar-X + 2 R'OH + 2 KOH -> Diarylpyrimidine + 2 KCl + 2 H2O + 2 RX (where Ar is Aryl, X is leaving group, R' is H or alkyl) []
  • Synthesis of Medicinally Important Molecules: 2,4-Dichloropyrimidine serves as a precursor for the synthesis of 4-aryl-5-pyrimidinylimidazoles, a class of compounds with potential therapeutic applications [].

Physical And Chemical Properties Analysis

  • Melting Point: 58-60 °C []
  • Boiling Point: Data not readily available.
  • Solubility: Partially soluble in water, soluble in methanol, chloroform, and ethyl acetate [].
  • Stability: Moisture sensitive [].

XLogP3

2.1

UNII

YV96122OCD

GHS Hazard Statements

Aggregated GHS information provided by 82 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (92.68%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (92.68%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3934-20-1

General Manufacturing Information

Pyrimidine, 2,4-dichloro-: INACTIVE

Dates

Modify: 2023-08-15
Ulf Peters, Joseph Cherian, Jeffrey H. Kim, Benjamin H. Kwok & Tarun M. Kapoor Probing cell division phenotype space and Polo-like kinase functions using small molecule inhibitors Nature Chemical Biology, doi: 10.1038/nchembio826, published online 1 October 2006 http://www.nature.com/naturechemicalbiology
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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